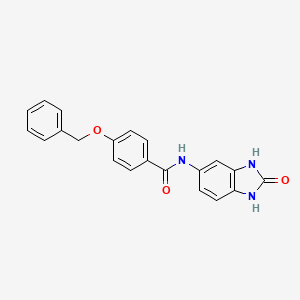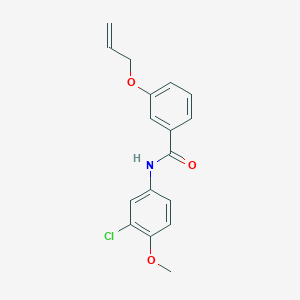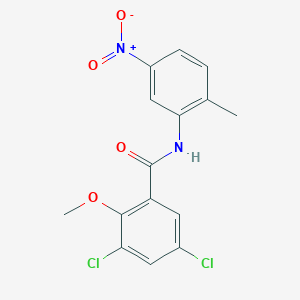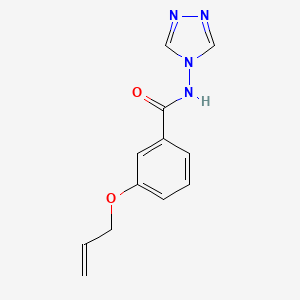![molecular formula C19H19NO3 B4410072 {2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol](/img/structure/B4410072.png)
{2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol
Übersicht
Beschreibung
{2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, QX-314, and has been extensively studied for its unique properties and mechanisms of action.
Wirkmechanismus
The mechanism of action of QX-314 involves the blockage of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in excitable cells. QX-314 acts by entering the cell through open sodium channels and blocking them from the inside. This results in the inhibition of action potential generation and propagation, leading to the loss of cellular excitability.
Biochemical and Physiological Effects:
QX-314 has been shown to have various biochemical and physiological effects on cells. It has been found to inhibit the release of neurotransmitters, reduce inflammation, and modulate ion channels. QX-314 has also been shown to have a prolonged effect on cellular excitability, which makes it an ideal tool for long-term studies.
Vorteile Und Einschränkungen Für Laborexperimente
QX-314 has several advantages for use in lab experiments. It is a potent and selective blocker of voltage-gated sodium channels, which makes it an ideal tool for studying the physiology and pathology of neurons and other excitable cells. QX-314 also has a prolonged effect on cellular excitability, which makes it an ideal tool for long-term studies.
However, there are also limitations to the use of QX-314 in lab experiments. It has a limited solubility in water, which can make it difficult to administer in certain experimental conditions. QX-314 also has a high molecular weight, which can limit its ability to cross cell membranes and reach its target sites.
Zukünftige Richtungen
There are several future directions for the use of QX-314 in scientific research. One potential application is in the development of new local anesthetics and pain management therapies. QX-314 has been shown to be effective in blocking pain signals in animal models, and further research may lead to the development of new pain management therapies.
Another potential application is in the development of drug delivery systems. QX-314 has been shown to be effective in blocking voltage-gated sodium channels in cells, which could be used to target specific cells or tissues for drug delivery. Further research in this area may lead to the development of more targeted and effective drug delivery systems.
In conclusion, {2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol, or QX-314, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique properties and mechanisms of action make it an ideal tool for studying the physiology and pathology of neurons and other excitable cells. Further research in this area may lead to the development of new therapies and drug delivery systems.
Wissenschaftliche Forschungsanwendungen
QX-314 has been widely used in scientific research due to its ability to block voltage-gated sodium channels. This property makes it an ideal tool for studying the physiology and pathology of neurons and other excitable cells. QX-314 has been used in various research studies such as pain management, local anesthesia, and drug delivery systems.
Eigenschaften
IUPAC Name |
[2-(3-quinolin-8-yloxypropoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-14-16-6-1-2-9-17(16)22-12-5-13-23-18-10-3-7-15-8-4-11-20-19(15)18/h1-4,6-11,21H,5,12-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHUDMNKWJLMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-(2-benzyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409991.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride](/img/structure/B4410007.png)
![3-[3-(4-acetyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4410023.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4410031.png)
![1-{2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4410037.png)

![methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4410046.png)
![{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B4410058.png)

![2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410076.png)

![1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4410097.png)